molecular formula C25H23BrCl2N2O B12488969 (4-bromophenyl)[(2R,3S,4S)-4-[(2,4-dichlorophenyl)amino]-2-ethyl-3-methyl-3,4-dihydroquinolin-1(2H)-yl]methanone

(4-bromophenyl)[(2R,3S,4S)-4-[(2,4-dichlorophenyl)amino]-2-ethyl-3-methyl-3,4-dihydroquinolin-1(2H)-yl]methanone

Cat. No.: B12488969
M. Wt: 518.3 g/mol
InChI Key: IHGPXPOCCHDNPM-CHVDNLQBSA-N
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Description

The compound (4-bromophenyl)[(2R,3S,4S)-4-[(2,4-dichlorophenyl)amino]-2-ethyl-3-methyl-3,4-dihydroquinolin-1(2H)-yl]methanone is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinoline core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromophenyl)[(2R,3S,4S)-4-[(2,4-dichlorophenyl)amino]-2-ethyl-3-methyl-3,4-dihydroquinolin-1(2H)-yl]methanone typically involves multiple steps, starting from commercially available precursors. One possible synthetic route is as follows:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-ketoester in the presence of a strong acid.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromobenzene derivative is coupled with a boronic acid in the presence of a palladium catalyst.

    Amination: The dichlorophenylamino group can be introduced via a nucleophilic aromatic substitution reaction, where a dichlorobenzene derivative is reacted with an amine.

    Final Coupling: The final coupling step involves the reaction of the quinoline core with the bromophenyl and dichlorophenylamino groups under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The bromophenyl and dichlorophenyl groups can undergo various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include nucleophiles such as amines and thiols.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biology, the compound can be used as a probe to study the function of quinoline-containing biomolecules. Its ability to interact with various biological targets makes it a useful tool in biochemical research.

Medicine

In medicine, the compound has potential as a therapeutic agent. Its quinoline core is a common feature in many drugs, and its unique substituents may confer specific biological activities, such as anti-inflammatory or anticancer properties.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure makes it a valuable component in the design of advanced materials.

Mechanism of Action

The mechanism of action of (4-bromophenyl)[(2R,3S,4S)-4-[(2,4-dichlorophenyl)amino]-2-ethyl-3-methyl-3,4-dihydroquinolin-1(2H)-yl]methanone is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate into DNA, disrupting its function, while the bromophenyl and dichlorophenylamino groups can interact with proteins, modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler compound with a similar core structure but lacking the complex substituents.

    Chloroquine: A quinoline derivative used as an antimalarial drug.

    Quinacrine: Another quinoline derivative with antimalarial and anticancer properties.

Uniqueness

The uniqueness of (4-bromophenyl)[(2R,3S,4S)-4-[(2,4-dichlorophenyl)amino]-2-ethyl-3-methyl-3,4-dihydroquinolin-1(2H)-yl]methanone lies in its complex structure, which combines multiple functional groups in a single molecule. This complexity allows for a wide range of interactions with biological targets, making it a versatile compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C25H23BrCl2N2O

Molecular Weight

518.3 g/mol

IUPAC Name

(4-bromophenyl)-[(2R,3S,4S)-4-(2,4-dichloroanilino)-2-ethyl-3-methyl-3,4-dihydro-2H-quinolin-1-yl]methanone

InChI

InChI=1S/C25H23BrCl2N2O/c1-3-22-15(2)24(29-21-13-12-18(27)14-20(21)28)19-6-4-5-7-23(19)30(22)25(31)16-8-10-17(26)11-9-16/h4-15,22,24,29H,3H2,1-2H3/t15-,22-,24+/m1/s1

InChI Key

IHGPXPOCCHDNPM-CHVDNLQBSA-N

Isomeric SMILES

CC[C@@H]1[C@H]([C@@H](C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)Br)NC4=C(C=C(C=C4)Cl)Cl)C

Canonical SMILES

CCC1C(C(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)Br)NC4=C(C=C(C=C4)Cl)Cl)C

Origin of Product

United States

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